molecular formula C16H16ClN3O2S B423238 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B423238
M. Wt: 349.8g/mol
InChI Key: QKLZUPKPHGXROQ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene group, and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.

Scientific Research Applications

2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8g/mol

IUPAC Name

[(E)-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-21-14-7-4-12(9-19-20-16(18)23)8-15(14)22-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+

InChI Key

QKLZUPKPHGXROQ-DJKKODMXSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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